molecular formula C27H24N2O5 B13396489 (2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid

(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid

Cat. No.: B13396489
M. Wt: 456.5 g/mol
InChI Key: YTWZZGPYBGALGM-UHFFFAOYSA-N
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Description

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. This compound is particularly valuable in the field of medicinal chemistry and biochemistry due to its ability to introduce specific functional groups into peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process typically includes the use of solid-phase synthesis techniques, where the compound is assembled step-by-step on a solid support. This method allows for the efficient production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce de-benzoylated compounds .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex peptides and proteins. Its ability to introduce specific functional groups makes it valuable for designing molecules with desired properties .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It can be incorporated into peptides to investigate their structure and function .

Medicine

In medicine, the compound is used in the development of peptide-based drugs. Its ability to introduce specific functional groups allows for the design of peptides with improved stability and bioactivity .

Industry

In the industrial sector, Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is used in the production of peptide-based materials and coatings. Its versatility in chemical reactions makes it suitable for various applications .

Mechanism of Action

The mechanism of action of Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence their structure and function. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated into a peptide, the compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Fmoc and benzoyl groups. These features make it particularly valuable for the synthesis of peptides with defined structures and functions .

Properties

IUPAC Name

1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c30-25(17-8-2-1-3-9-17)29-15-18(14-24(29)26(31)32)28-27(33)34-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWZZGPYBGALGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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